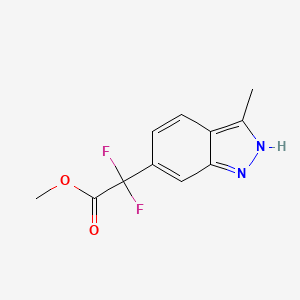
methyl 2,2-difluoro-2-(3-methyl-1H-indazol-6-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,2-difluoro-2-(3-methyl-1H-indazol-6-yl)acetate is an organic compound with the molecular formula C11H10F2N2O2. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of methyl 2,2-difluoro-2-(3-methyl-1H-indazol-6-yl)acetate typically involves a sequence of reactions starting from readily available starting materials. One common synthetic route includes the thermal 6π-electrocyclization of dialkenyl pyrazoles followed by oxidation to afford the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
Methyl 2,2-difluoro-2-(3-methyl-1H-indazol-6-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Scientific Research Applications
Methyl 2,2-difluoro-2-(3-methyl-1H-indazol-6-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Indazole derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of methyl 2,2-difluoro-2-(3-methyl-1H-indazol-6-yl)acetate involves its interaction with specific molecular targets and pathways. The indazole core is known to interact with various biological receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Methyl 2,2-difluoro-2-(3-methyl-1H-indazol-6-yl)acetate can be compared with other indazole derivatives, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Investigated for its antiviral properties.
Indole-3-acetic acid: A plant hormone with various biological activities. The uniqueness of this compound lies in its specific substitution pattern and the presence of difluoro groups, which can influence its chemical and biological properties.
Biological Activity
Methyl 2,2-difluoro-2-(3-methyl-1H-indazol-6-yl)acetate is an indazole derivative that has garnered attention for its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparisons with other compounds, supported by data tables and relevant research findings.
Molecular Characteristics:
- Molecular Formula: C11H10F2N2O2
- Molecular Weight: 240.21 g/mol
- IUPAC Name: this compound
- CAS Number: 1547098-96-3
| Property | Value |
|---|---|
| Molecular Formula | C11H10F2N2O2 |
| Molecular Weight | 240.21 g/mol |
| IUPAC Name | This compound |
| InChI Key | HFHFEWNUGOYTGC-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indazole core structure is known to interact with several biological receptors, influencing pathways related to cell proliferation and apoptosis.
Interaction with Biological Targets
Research indicates that indazole derivatives often exhibit inhibitory effects on specific kinases and enzymes involved in cancer progression. For instance, studies have shown that compounds with similar structures can inhibit fibroblast growth factor receptors (FGFR) and epidermal growth factor receptors (EGFR), leading to reduced cell proliferation in cancer cell lines .
Structure-Activity Relationship (SAR)
The SAR studies of this compound reveal that the presence of difluoro groups significantly enhances its biological activity compared to other indazole derivatives. This modification influences the compound's lipophilicity and binding affinity to target proteins.
Comparison with Similar Compounds:
| Compound Name | Biological Activity | IC50 Value (nM) |
|---|---|---|
| Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate | Antiviral | <4.1 |
| 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide | Antiviral | Varies |
| This compound | Potential anticancer | TBD |
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound in oncology. For example:
- Antiproliferative Effects : Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including those resistant to conventional therapies .
- Enzymatic Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes involved in tumor growth. Preliminary results suggest that it may serve as a potent inhibitor of FGFR and EGFR pathways .
- Case Studies : In vitro studies have shown promising results regarding the efficacy of this compound against specific cancer types, indicating its potential as a lead compound for further development .
Properties
Molecular Formula |
C11H10F2N2O2 |
|---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
methyl 2,2-difluoro-2-(3-methyl-2H-indazol-6-yl)acetate |
InChI |
InChI=1S/C11H10F2N2O2/c1-6-8-4-3-7(5-9(8)15-14-6)11(12,13)10(16)17-2/h3-5H,1-2H3,(H,14,15) |
InChI Key |
HFHFEWNUGOYTGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1)C(C(=O)OC)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















